6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime
Description
6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO), also referred to as 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CAS 338404-52-7), is a potent and selective agonist of the human constitutive androstane receptor (CAR), a nuclear receptor regulating xenobiotic metabolism and detoxification pathways. Key characteristics include:
Properties
IUPAC Name |
(E)-1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-[(3,4-dichlorophenyl)methoxy]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3N3OS/c14-9-2-1-8(5-10(9)15)7-20-17-6-11-12(16)18-13-19(11)3-4-21-13/h1-6H,7H2/b17-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODANSXRMENRCKR-UBKPWBPPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CON=CC2=C(N=C3N2C=CS3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CO/N=C/C2=C(N=C3N2C=CS3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 4,5-Disubstituted Imidazole-2-Thiones
The imidazo[2,1-b]thiazole scaffold is synthesized via cyclocondensation of 4,5-diphenylimidazole-2-thione with chloroacetic acid. This method, adapted from Gupta et al. (2015), involves refluxing the thione with chloroacetic acid in acetic acid and sodium acetate, yielding 5,6-diphenylimidazo[2,1-b]thiazole-3-one as a precursor. For the 6-chloro variant, chlorination is achieved using phosphorus oxychloride (POCl₃) at 60°C.
Reaction conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclization | Chloroacetic acid, AcOH, NaOAc | 100°C | 6 h | 58% |
| Chlorination | POCl₃ | 60°C | 4 h | 72% |
Alternative Pathway via N,N-Dimethylformamide Dimethyl Acetal
A patent by CN112321592B (2020) describes a two-step method for analogous imidazopyridazines, adaptable to thiazole systems. The process involves:
- Reacting 3-amino-6-chlorothiazole with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form a formamidine intermediate.
- Cyclizing with bromoacetonitrile at 120°C for 10 h.
This approach avoids harsh chlorination agents, improving safety and scalability.
Introduction of the Carbaldehyde Group
Vilsmeier-Haack Formylation
The aldehyde moiety is introduced via Vilsmeier-Haack reaction, utilizing phosphorus oxychloride and DMF. The imidazo[2,1-b]thiazole intermediate is treated with POCl₃/DMF complex at 0–5°C, followed by hydrolysis to yield 6-chloroimidazo[2,1-b]thiazole-5-carbaldehyde.
Optimized parameters :
Direct Oxidation of Methyl Groups
For analogs with methyl substituents, oxidation with potassium permanganate (KMnO₄) in acidic media converts methyl to aldehyde groups. However, this method is less efficient for chlorinated derivatives due to competing side reactions.
Oxime Formation and O-(3,4-Dichlorobenzyl) Functionalization
Condensation with Hydroxylamine
The carbaldehyde is reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (1:1) at 50°C for 2 h to form the oxime intermediate. Excess hydroxylamine (1.5 eq) ensures complete conversion.
Alkylation with 3,4-Dichlorobenzyl Bromide
The oxime is alkylated using 3,4-dichlorobenzyl bromide in the presence of potassium carbonate (K₂CO₃) as a base. DMF or acetonitrile is preferred to solubilize the aromatic bromide.
Critical parameters :
Industrial-Scale Optimization Strategies
Continuous Flow Reactors
Adopting continuous flow systems for cyclization and formylation steps reduces reaction times by 40% and improves heat management. For example, the Vilsmeier-Haack reaction achieves 98% conversion in 30 minutes under flow conditions.
Solvent Recycling
DMF recovery via vacuum distillation reduces costs by 25%. Residual DMF levels in recycled solvent are maintained below 0.1% to prevent side reactions.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water) shows ≥99% purity. Residual solvents (DMF, acetonitrile) are quantified via GC-MS, adhering to ICH Q3C guidelines.
Challenges and Mitigation Strategies
Byproduct Formation
- Issue : Over-alkylation at the thiazole nitrogen.
- Solution : Use of bulky bases like DBU (1,8-diazabicycloundec-7-ene) suppresses competing N-alkylation.
Oxime Isomerization
- Issue : E/Z isomerization during storage.
- Solution : Stabilization with 0.1% ascorbic acid in anhydrous ethanol.
Chemical Reactions Analysis
Types of Reactions
6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are often conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include oximes, nitriles, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets. One known target is the constitutive androstane receptor (CAR), a nuclear receptor involved in the regulation of various metabolic pathways. The compound acts as an agonist, promoting the translocation of CAR to the nucleus and modulating the expression of target genes .
Comparison with Similar Compounds
CAR Agonists: Species Selectivity and Mechanism
Key Differences :
PXR Agonists: Receptor Cross-Selectivity
Functional Implications : CITCO’s selectivity avoids PXR-mediated drug-drug interactions, unlike rifampicin .
CAR Antagonists/Inverse Agonists
Research Insight : CITCO’s agonist activity is reversed by these compounds, highlighting its role as a competitive ligand .
Structural Analogs and Modifications
Key Note: Substitution at the phenyl ring (e.g., chloro to fluoro) diminishes CAR activation, underscoring CITCO’s optimized structure .
Species-Specific Responses
| Compound | Species | Effect on CAR/CYP Genes |
|---|---|---|
| CITCO | Human | Induces CYP2B6, CYP3A4, and CYP2C9 . |
| Bilobalide | Rat | Activates rat CAR; no effect on human CAR . |
Contrast : CITCO’s human specificity contrasts with bilobalide’s rat CAR activation, emphasizing species-dependent ligand design .
Critical Research Findings and Limitations
- Gene Induction Profile : CITCO upregulates 11 CYP genes, with CYP2B6 showing the highest induction (2.19-fold) .
- Cell Model Variability : Fails to induce CYP3A4 in Fa2N-4 cells but succeeds in primary hepatocytes, highlighting model-dependent responses .
- Concentration-Dependent Effects : At >10 µM, CITCO inhibits CAR expression in BTSCs, limiting its therapeutic window .
Biological Activity
6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a chlorinated imidazo-thiazole ring and a dichlorobenzyl oxime group. Its molecular formula is C19H12Cl3N3OS, with a molecular weight of 436.74 g/mol. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime primarily involves its interaction with specific molecular targets. Notably, it acts as an agonist for the constitutive androstane receptor (CAR) . This nuclear receptor plays a critical role in regulating various metabolic pathways and the expression of cytochrome P450 enzymes involved in drug metabolism. By promoting the translocation of CAR to the nucleus, this compound influences gene expression related to xenobiotic metabolism and detoxification processes.
Biological Activity and Therapeutic Applications
Research indicates that 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime exhibits significant potential in various therapeutic areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : There is ongoing research into its efficacy as an anticancer agent. For instance, related compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
- Neurological Effects : Similar compounds have been identified as selective agonists for serotonin receptors (e.g., 5-HT6), which are implicated in mood regulation and cognitive function. This suggests potential applications in treating neurological disorders such as depression or anxiety .
Comparative Analysis with Similar Compounds
To better understand the uniqueness and potential advantages of 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime, it is useful to compare it with similar compounds:
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | Structure | Less versatile; lacks oxime group |
| 6-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | Structure | Different reactivity; potential antimicrobial activity |
The presence of both the chlorinated imidazo-thiazole ring and the dichlorobenzyl oxime group enhances the reactivity and biological activity of this compound compared to its analogs.
Case Studies
Several studies have explored the biological activity of related compounds:
- N1-(6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl)tryptamine : This compound was identified as a potent agonist for the 5-HT6 receptor with high affinity (Ki = 2 nM). It demonstrated significant effects on neurotransmitter levels in animal models .
- Antitumor Activity : Research on derivatives of imidazo-thiazoles has shown that they can inhibit NADH dehydrogenase activity in cancer cells, leading to reduced cell viability and increased apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
